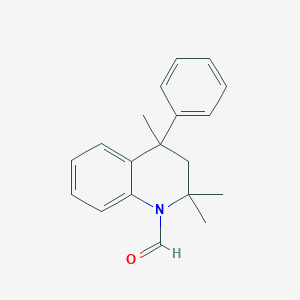
2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde
Descripción general
Descripción
2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde, also known as TPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPD is a derivative of quinoline, a heterocyclic aromatic compound, and is commonly used as a fluorescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde has numerous applications in scientific research, particularly in the field of optoelectronics. As a fluorescent material, 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde is used in OLEDs, which are increasingly being used in electronic displays and lighting due to their high efficiency and low power consumption. 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde has also been used as a sensor for detecting metal ions and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde as a fluorescent material is based on its ability to absorb light and emit it at a different wavelength. This process, known as fluorescence, occurs when the electrons in 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde are excited by a photon of light and jump to a higher energy level. When these electrons return to their original energy level, they emit a photon of light at a longer wavelength than the absorbed photon, resulting in fluorescence.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde, as it is primarily used in optoelectronics and not for medicinal purposes. However, studies have shown that 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde is non-toxic and has low cytotoxicity, making it a safe material for use in electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde is its high efficiency as a fluorescent material, which makes it ideal for use in OLEDs and other optoelectronic devices. 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde is also easy to synthesize and has a relatively low cost. However, 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
Direcciones Futuras
There are numerous future directions for research on 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde, particularly in the field of optoelectronics. One area of focus is improving the stability and solubility of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde to enhance its performance in electronic devices. Another area of research is exploring the use of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde as a sensor for detecting other types of molecules, such as gases or biomolecules. Additionally, 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde could be used as a catalyst in other types of organic synthesis reactions.
Propiedades
IUPAC Name |
2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-18(2)13-19(3,15-9-5-4-6-10-15)16-11-7-8-12-17(16)20(18)14-21/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDDTWLTUGQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C=O)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-bromo-2-furyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838237.png)
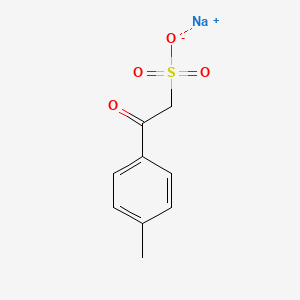
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838257.png)
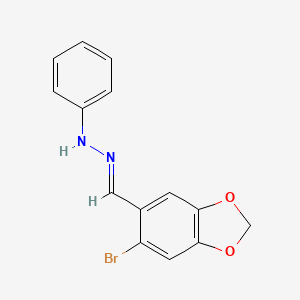
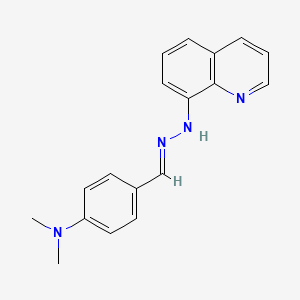
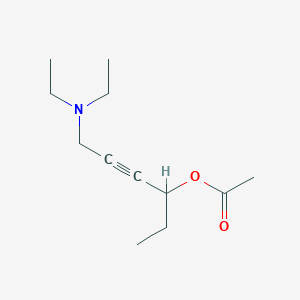

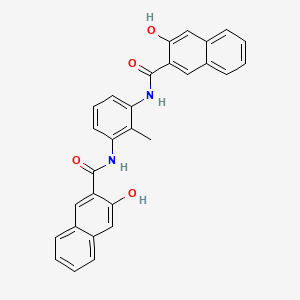
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3838296.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3838306.png)

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B3838333.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B3838341.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838346.png)